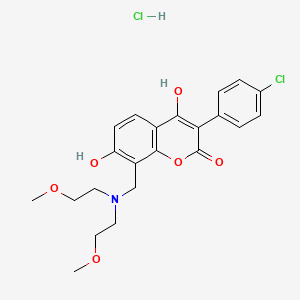

8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride

Beschreibung

The compound 8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride is a synthetic chromenone derivative with a complex substitution pattern. Its structure features:

- A chromen-2-one core (a coumarin analog) with hydroxyl groups at positions 4 and 5.

- A 4-chlorophenyl substituent at position 3, contributing electron-withdrawing properties.

- A bis(2-methoxyethyl)aminomethyl group at position 8, enhancing solubility via polar methoxy moieties.

This compound’s design leverages modifications to the chromenone scaffold to optimize electronic, steric, and solubility profiles, making it a candidate for studies in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

8-[[bis(2-methoxyethyl)amino]methyl]-3-(4-chlorophenyl)-4,7-dihydroxychromen-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO6.ClH/c1-28-11-9-24(10-12-29-2)13-17-18(25)8-7-16-20(26)19(22(27)30-21(16)17)14-3-5-15(23)6-4-14;/h3-8,25-26H,9-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTZIASGUMDKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=O)C(=C2O)C3=CC=C(C=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride is a member of the coumarin family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a coumarin backbone substituted with a chlorophenyl group and a bis(2-methoxyethyl)amino side chain. This unique structure is hypothesized to contribute to its biological activity.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

-

Anticancer Activity

- Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that various coumarins show cytotoxic effects against human cancer cell lines such as MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma) .

- The specific compound has not been extensively studied in clinical settings; however, its structural similarities to other active coumarins suggest potential for similar activity.

-

Enzyme Inhibition

- Coumarins are known to act as inhibitors of certain enzymes, particularly monoamine oxidase (MAO). The inhibition of MAO-B has implications for neurodegenerative diseases such as Parkinson's disease .

- The compound's ability to inhibit MAO-B could be explored further through structure-affinity relationship studies and docking simulations to confirm binding interactions.

- Antioxidant Properties

Understanding the mechanisms by which this compound exerts its biological effects is essential for evaluating its therapeutic potential:

- Cytotoxic Mechanisms : Coumarins may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Enzyme Interaction : The interaction with MAO-B can lead to increased levels of neurotransmitters such as dopamine, potentially alleviating symptoms associated with neurodegenerative disorders .

Research Findings and Case Studies

A selection of studies highlights the biological activity of related compounds and provides insight into potential applications:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Neelgundmath et al. (2015) | 6-methyl-4-substituted coumarins | Antitumor | IC50 values against MCF-7 and HepG-2 were reported, indicating strong activity for certain derivatives. |

| Benci et al. (2012) | Various coumarin derivatives | Enzyme inhibition | Identified selective MAO-B inhibitors with promising pharmacokinetic profiles. |

| Mirunalini et al. (2014) | Coumarin compounds | Cytotoxicity | Demonstrated dose-dependent cytotoxic effects on Hep2 cells with apoptotic characteristics. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Chromenone Derivatives

Compound A : 5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a)

- Key Differences: Substituent at Position 2: 4-Methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) in the target compound. Amino Group: Thiomorpholine (sulfur-containing) vs. bis(2-methoxyethyl)amine (oxygen-rich). Core Structure: 4H-chromen-4-one (keto form) vs. 2H-chromen-2-one (lactone form).

- Implications: The 4-methoxyphenyl group in Compound A may enhance π-π stacking interactions but reduce electrophilicity compared to the 4-chlorophenyl group. Thiomorpholine’s sulfur atom could alter hydrogen-bonding patterns (see ) and redox stability. Neutral form (non-salt) of Compound A likely has lower aqueous solubility than the hydrochloride salt of the target compound .

Compound B : 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one Hydrochloride

- Key Differences :

- Substituent at Position 3 : 4-Methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing).

- Similar hydrochloride salt formulation ensures comparable solubility to the target compound .

Compound C : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

- Key Differences: Substituent at Position 8: Triazolylmethyl group (hydrogen-bond acceptor/donor) vs. bis(2-methoxyethyl)aminomethyl. Additional Modifications: Methyl groups at positions 6 and 6.

- Implications :

Crystallographic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.